molecular formula C8H6N4O B3060493 1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde CAS No. 433921-37-0

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde

Cat. No.: B3060493
CAS No.: 433921-37-0
M. Wt: 174.16 g/mol
InChI Key: LCRBOCRJBFMASO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Safety and Hazards

The safety data sheet for a similar compound, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole and pyrimidine derivatives show promise in this area due to their broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-aminopyrimidine with an appropriate aldehyde under acidic or basic conditions. Another method includes the cyclization of a suitable precursor, such as an α-bromoketone, with 2-aminopyrimidine in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1h-imidazole-4-carbaldehyde
  • 1-(Pyrimidin-2-yl)-1h-imidazole-4-methanol
  • 1-(Pyrimidin-2-yl)-1h-imidazole-4-carboxylic acid

Uniqueness

1-(Pyrimidin-2-yl)-1h-imidazole-4-carbaldehyde is unique due to its specific combination of pyrimidine and imidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-2-ylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-7-4-12(6-11-7)8-9-2-1-3-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRBOCRJBFMASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627122
Record name 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433921-37-0
Record name 1-(Pyrimidin-2-yl)-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 1.44 g, 36.00 mmol) was added to a 0° C. solution of 1H-imidazole-4-carboxaldehyde (4.40 g, 36.03 mmol) in DMF (16 mL). After stirring for 20 min at 0° C., the mixture was allowed to warm to RT and a solution of 2-chloropyrimidine (4.12 g, 35.97 mmol) in DMF (8 mL) was added. The resulting mixture was heated to 100° C. for 18 h. The solvent was evaporated, the residue was dissolved in ethyl acetate, washed with water and brine, dried (MgSO4), and concentrated to provide 6.20 g (86%) of the title compound. MS 175 (M+H)+.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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